![molecular formula C15H12N2O3S B2626412 Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate CAS No. 864940-47-6](/img/structure/B2626412.png)
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
Thiophene derivatives, including Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, are often synthesized using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate was confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate are part of the Gewald synthesis . This process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Applications
Thiophene derivatives exhibit many pharmacological properties such as anticancer . For example, certain thiophene-based drugs have shown effective cytotoxic activity against human lung cancer cell lines .
Anti-inflammatory Applications
Thiophene derivatives also show anti-inflammatory properties . For instance, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Applications
Thiophene derivatives have been synthesized and checked for their in vitro antibacterial and antifungal activities . Some compounds have shown potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
Antioxidant Applications
Some thiophene derivatives have shown excellent antioxidant activity . These compounds could be used in the development of new antioxidant drugs .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .
Organic Electronics
Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This makes them important in the field of organic electronics .
Synthesis of New Compounds
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are used in the synthesis of new compounds through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Future Directions
Thiophene-based analogs, including Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, are of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the diverse applications of these compounds in pharmaceutical and industrial chemistry.
Mechanism of Action
Target of Action
Many thiophene derivatives are known to have biological activity and can interact with various targets in the body. The specific target of “Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate” would depend on its specific structure and functional groups .
Mode of Action
The mode of action would involve the compound binding to its target, which could be a protein, enzyme, or other molecule in the body. This binding could inhibit the target’s function, alter its function, or mimic the action of a natural molecule .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme, the compound could inhibit the enzyme and disrupt the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can affect how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The result of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, the result could be a reduction in disease symptoms .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can affect the compound’s ability to reach its target .
properties
IUPAC Name |
ethyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)11-5-3-10(9-16)4-6-11/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACVPLUTYGVDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate |
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